molecular formula C18H38NO5P B13722784 D-erythro-Sphingosine-1-Phosphate-13C2,D2

D-erythro-Sphingosine-1-Phosphate-13C2,D2

Cat. No.: B13722784
M. Wt: 383.47 g/mol
InChI Key: DUYSYHSSBDVJSM-DOWGOISZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine-1-Phosphate-13C2,D2 involves the incorporation of stable isotopes (^13C and D) into the sphingosine backbone. The process typically includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: D-erythro-Sphingosine-1-Phosphate-13C2,D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

D-erythro-Sphingosine-1-Phosphate-13C2,D2 has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in various chemical studies to track and analyze metabolic pathways.

    Biology: Investigated for its role in cellular signaling and its potential to inhibit cellular mobility, making it a candidate for cancer research.

    Medicine: Explored for its potential therapeutic applications in preventing tumor cell metastasis and inflammatory processes.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism by which D-erythro-Sphingosine-1-Phosphate-13C2,D2 exerts its effects involves its role as a lipid second messenger. It interacts with specific molecular targets and pathways, including:

Comparison with Similar Compounds

Uniqueness: D-erythro-Sphingosine-1-Phosphate-13C2,D2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations .

Properties

Molecular Formula

C18H38NO5P

Molecular Weight

383.47 g/mol

IUPAC Name

[(E,2R,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1

InChI Key

DUYSYHSSBDVJSM-DOWGOISZSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Origin of Product

United States

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